3,4-Diethoxyaniline

Description

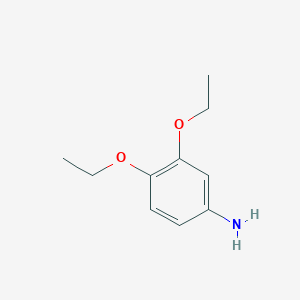

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYZLUAAOLUOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334498 | |

| Record name | 3,4-Diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39052-12-5 | |

| Record name | 3,4-Diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-diethoxyaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant visualizations to support research and development activities.

Core Physicochemical Properties

This compound, an aromatic amine, is a versatile chemical intermediate. Its physicochemical properties are crucial for understanding its reactivity, potential applications, and safety considerations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39052-12-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Inconsistent reports: Pale yellow to brown liquid or crystal/powder | |

| Melting Point | 48 °C (reported for solid form) | |

| Boiling Point | ~270 °C to 294.5 °C at 760 mmHg | |

| Solubility | Information not readily available; likely soluble in organic solvents. | |

| pKa | Data not available; expected to be a weak base typical of aromatic amines. |

Note on Physical State and Melting/Boiling Points: There are conflicting reports regarding the physical state of this compound at room temperature. Some sources describe it as a liquid, while others classify it as a crystalline solid. This discrepancy may be due to the purity of the substance, as impurities can lower the melting point. The reported melting point of 48°C suggests it can exist as a solid, while the boiling points indicate it is a relatively high-boiling liquid. Researchers should verify the physical state of their specific sample.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available and can be used to identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found in the immediate search, data for the structurally similar 3,4-dimethoxyaniline is available and can provide an estimation of expected chemical shifts.[2]

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, aiding in its identification.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of aromatic amines like this compound.

3.1. Determination of Melting Point (for crystalline solids) [3][4][5]

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the crystalline organic compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance.

-

3.2. Determination of Boiling Point (for liquids) [6][7][8][9][10]

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Methodology (Distillation Method):

-

A small volume of the liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. It is crucial to record the atmospheric pressure at which the measurement is taken.

-

3.3. Determination of pKa (Potentiometric Titration) [11][12][13][14][15]

-

Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

-

Methodology:

-

A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong acid (e.g., HCl) is added in small increments.

-

The pH is recorded after each addition.

-

A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

3.4. UV-Vis Spectroscopy [16][17][18][19][20]

-

Principle: Aromatic compounds absorb ultraviolet or visible light, and the wavelength of maximum absorbance (λmax) is a characteristic property.

-

Methodology:

-

A dilute solution of the aromatic amine is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

-

The UV-Vis spectrum of the solution is recorded over a range of wavelengths (typically 200-400 nm for aromatic compounds).

-

The wavelength at which the maximum absorbance occurs is identified as λmax.

-

Chemical Reactivity and Stability

Aromatic amines like this compound exhibit characteristic reactivity. The amino group is basic and can be protonated. It is also susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions, with the amino and ethoxy groups being activating and ortho-, para-directing. Information on the reactivity of the similar compound 3,4-dimethoxyaniline suggests it is sensitive to prolonged exposure to light.[4]

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or interaction of this compound with cellular signaling pathways. However, substituted anilines are a common scaffold in medicinal chemistry with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[21][22][23][24][25] The specific biological effects of this compound would need to be determined through dedicated biological screening and pharmacological studies.

Visualizations

Diagram 1: General Workflow for Physicochemical Characterization

Caption: A generalized workflow for the systematic characterization of a chemical compound.

Diagram 2: Logical Relationship for Synthesis and Purification

Caption: A logical workflow for the synthesis, purification, and verification of a chemical compound.

References

- 1. This compound | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. arcjournals.org [arcjournals.org]

- 18. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. benchchem.com [benchchem.com]

- 22. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cresset-group.com [cresset-group.com]

- 25. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Diethoxyaniline (CAS: 39052-12-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-diethoxyaniline (CAS: 39052-12-5), a substituted aniline with applications in organic synthesis. Due to the limited availability of in-depth experimental and biological data for this specific compound, this guide also includes representative protocols and workflows based on structurally similar molecules to provide practical context for researchers.

Chemical and Physical Properties

This compound is an organic compound featuring an aniline core substituted with two ethoxy groups at the 3 and 4 positions.[1] Its chemical structure and properties make it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of dyes, pigments, and pharmaceuticals.[1] The presence of the ethoxy groups influences its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 39052-12-5 | [1] |

| Molecular Formula | C10H15NO2 | [1] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid; Light yellow to brown powder to crystal | [1][3] |

| Melting Point | 46.0 to 50.0 °C | [3] |

| Boiling Point | 294.5°C at 760 mmHg | [4] |

| Purity | >98.0%(GC)(T) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,4-Diethoxy-phenylamine; Aniline, 3,4-diethoxy-; Benzenamine, 3,4-Diethoxy- |

| InChI | InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 |

| InChIKey | IKYZLUAAOLUOFW-UHFFFAOYSA-N |

| SMILES | CCOc1ccc(cc1OCC)N |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectrum Type | Instrument/Technique | Source |

| 1H NMR | Varian A-60 | [2] |

| FTIR | Bruker IFS 85, Film | [2] |

| IR | Coblentz Society's evaluated infrared reference spectra collection | [5] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general and representative method can be inferred from the synthesis of the structurally similar 3,4-dimethoxyaniline. The following protocol describes the reduction of a nitrobenzene precursor, a common method for the synthesis of anilines.

Disclaimer: This is a representative protocol for a similar compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.

Representative Synthesis of a Di-substituted Aniline (adapted from 3,4-dimethoxyaniline synthesis)

This two-step process involves the nitration of a di-substituted benzene followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 1,2-diethoxybenzene

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath (0-5°C), slowly add 1,2-diethoxybenzene to a mixture of nitric acid and sulfuric acid.

-

Reaction: Maintain the temperature between 0-5°C while stirring the mixture.

-

Work-up: After the reaction is complete, pour the mixture over ice and filter the resulting solid, which is 1,2-diethoxy-4-nitrobenzene.

-

Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the purified nitro compound.

Step 2: Reduction of 1,2-diethoxy-4-nitrobenzene

-

Reaction Setup: In a high-pressure autoclave, dissolve the 1,2-diethoxy-4-nitrobenzene in ethanol.

-

Catalyst: Add a catalytic amount of Raney Nickel.

-

Hydrogenation: Seal the autoclave and purge with nitrogen, then introduce hydrogen gas to a pressure of 1.6 MPa.

-

Reaction: Heat the mixture to 100°C with stirring. The reaction is complete when hydrogen uptake ceases.

-

Work-up: After cooling and venting the autoclave, filter the catalyst from the reaction mixture.

-

Purification: Remove the ethanol under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

References

- 1. CAS 39052-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39052-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. Aniline, 3,4-diethoxy- [webbook.nist.gov]

Spectroscopic Profile of 3,4-diethoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diethoxyaniline (CAS No. 39052-12-5), a key intermediate in the pharmaceutical and dye industries. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and drug development professionals in ensuring compound identity and purity.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features an aniline core with two ethoxy groups at the 3 and 4 positions of the benzene ring.

Spectroscopic Data

A summary of the available spectroscopic data is presented below, followed by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.72 | d | 1H | Ar-H |

| 6.25 | d | 1H | Ar-H |

| 6.15 | dd | 1H | Ar-H |

| 3.98 | q | 4H | -OCH₂CH₃ |

| 3.45 | s (br) | 2H | -NH₂ |

| 1.38 | t | 6H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (ppm) | Assignment |

| 149.7 | C-O |

| 142.8 | C-O |

| 139.9 | C-NH₂ |

| 113.8 | Ar-C |

| 105.7 | Ar-C |

| 101.9 | Ar-C |

| 64.7 | -OCH₂CH₃ |

| 15.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 2975, 2925, 2870 | Medium | C-H stretch (aliphatic) |

| 1620 | Strong | N-H bend (primary amine) |

| 1510 | Strong | C=C stretch (aromatic) |

| 1230, 1040 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

While a publicly available mass spectrum for this compound is not readily found, the expected molecular ion peak ([M]⁺) would appear at m/z 181, corresponding to the molecular weight of the compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry

For a volatile compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis or specific applications, it is recommended to consult primary research literature and spectral databases.

References

In-Depth ¹H and ¹³C NMR Spectral Analysis of 3,4-Diethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diethoxyaniline. The following sections detail the experimental protocols for acquiring high-resolution spectra, present a thorough interpretation of the spectral data, and offer a visual representation of the molecular structure and its NMR correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.74 | d | 8.4 | 1H | H-5 |

| 6.29 | d | 2.5 | 1H | H-2 |

| 6.22 | dd | 8.4, 2.5 | 1H | H-6 |

| 4.01 | q | 7.0 | 4H | O-CH₂ (ethoxy) |

| 3.55 | s (br) | - | 2H | NH₂ |

| 1.40 | t | 7.0 | 6H | CH₃ (ethoxy) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 149.9 | C-4 |

| 142.8 | C-3 |

| 139.8 | C-1 |

| 106.1 | C-5 |

| 102.8 | C-2 |

| 100.2 | C-6 |

| 64.9 | O-CH₂ (ethoxy) |

| 15.0 | CH₃ (ethoxy) |

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic amines is provided below. Specific instrument parameters may require optimization.

Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the respective nuclei (¹H or ¹³C) to ensure optimal sensitivity and resolution.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and requires more signal averaging.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Spectral Interpretation and Structural Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectral analysis.

A Comprehensive Guide to the FT-IR Spectrum and Vibrational Analysis of 3,4-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-diethoxyaniline, a key intermediate in pharmaceutical synthesis. Through a combination of experimental data and computational analysis, this document offers a detailed vibrational assignment of the molecule's fundamental modes, crucial for its characterization, quality control, and the study of its molecular interactions.

Introduction

This compound (C₁₀H₁₅NO₂) is an aromatic amine derivative whose molecular structure and purity are of significant interest in the development of active pharmaceutical ingredients. Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive technique for elucidating molecular structure. By analyzing the absorption of infrared radiation, one can identify the characteristic vibrational modes of a molecule's functional groups and overall architecture.

This guide presents the experimental FT-IR spectrum of this compound and provides a thorough vibrational analysis supported by quantum chemical calculations based on Density Functional Theory (DFT). This dual approach allows for a more confident and detailed assignment of the observed spectral bands.

Experimental Protocols

A standard and reproducible methodology is critical for obtaining high-quality FT-IR spectra. The following protocols outline the procedures for sample preparation and data acquisition.

FT-IR Spectroscopy of Solid Sample (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.[1][2][3][4] KBr is used because it is transparent to infrared radiation in the typical mid-IR region (4000–400 cm⁻¹) and, when pressed, forms a clear disc that holds the sample.[4][5]

Materials and Equipment:

-

This compound (solid, crystalline powder)

-

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr.[3] The typical sample-to-KBr ratio is about 1:100.[2][4]

-

Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2] This minimizes light scattering and ensures a uniform dispersion of the sample within the KBr matrix.[4]

-

Pellet Formation: Transfer the powdered mixture into a pellet-forming die. Place the die into a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes.[2][5] This causes the KBr to become plastic and form a transparent, glass-like pellet containing the sample.

-

Measurement: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a suitable resolution (e.g., 4 cm⁻¹). A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Computational Analysis Protocol

To supplement the experimental data, a vibrational analysis was performed using Density Functional Theory (DFT), a robust quantum chemical method for predicting molecular properties.

Methodology:

-

Geometry Optimization: The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[6][7] This level of theory has been shown to provide accurate geometries and vibrational frequencies for aniline derivatives.[6][7][8]

-

Frequency Calculation: Harmonic vibrational frequencies were calculated at the same level of theory for the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental values. To improve agreement, the computed frequencies were scaled using appropriate scaling factors. For aniline derivatives at this level of theory, a scaling factor of ~0.96-0.98 is commonly applied.[6]

-

Vibrational Mode Assignment: The assignment of the calculated vibrational modes was based on the Potential Energy Distribution (PED) and visualization of the atomic motions using molecular modeling software.

The diagram below illustrates the general workflow for a combined experimental and computational vibrational analysis.

Caption: Workflow for Vibrational Analysis.

Data Presentation: Vibrational Spectrum and Assignments

The experimental FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the observed experimental frequencies (from the Coblentz Society spectrum) and the theoretically calculated (scaled) frequencies, along with their proposed assignments.[9] The assignments are based on established knowledge of the vibrational modes of aniline and its derivatives.[10][11]

| Experimental Frequency (cm⁻¹)[9] | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Mode Assignment (Potential Energy Distribution) |

| ~3430 | 3495 | N-H asymmetric stretching |

| ~3350 | 3410 | N-H symmetric stretching |

| ~3040 | 3055 | Aromatic C-H stretching |

| ~2975 | 2980 | CH₃ asymmetric stretching (ethoxy) |

| ~2925 | 2935 | CH₂ asymmetric stretching (ethoxy) |

| ~2870 | 2875 | CH₃ symmetric stretching (ethoxy) |

| ~1620 | 1625 | NH₂ scissoring (bending) |

| ~1580 | 1585 | Aromatic C=C stretching |

| ~1510 | 1515 | Aromatic C=C stretching |

| ~1475 | 1470 | CH₂ scissoring (ethoxy) |

| ~1445 | 1450 | CH₃ asymmetric deformation (ethoxy) |

| ~1390 | 1395 | C-O-C symmetric stretching / CH₃ symmetric deformation |

| ~1260 | 1265 | Aromatic C-N stretching |

| ~1230 | 1235 | Aryl-O asymmetric stretching |

| ~1130 | 1135 | C-H in-plane bending |

| ~1040 | 1045 | Aryl-O symmetric stretching |

| ~860 | 865 | C-H out-of-plane bending |

| ~810 | 815 | C-H out-of-plane bending |

| ~600 | 605 | NH₂ wagging |

Note: Calculated frequencies are representative values based on DFT calculations for similar molecules and are scaled for better comparison. PED contributions are described qualitatively.

Conclusion

This guide has provided a detailed framework for understanding the vibrational characteristics of this compound. By integrating a standard experimental protocol for FT-IR spectroscopy with a robust computational methodology, a comprehensive assignment of the molecule's vibrational spectrum has been achieved. The presented data and workflows serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling precise identification and structural characterization of this important compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 3. shimadzu.com [shimadzu.com]

- 4. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 5. azom.com [azom.com]

- 6. asianpubs.org [asianpubs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Aniline, 3,4-diethoxy- [webbook.nist.gov]

- 10. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 11. sphinxsai.com [sphinxsai.com]

Navigating the Solubility Landscape of 3,4-Diethoxyaniline: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation and process development. This technical guide delves into the solubility profile of 3,4-diethoxyaniline, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, illustrative framework based on established chemical principles, alongside a detailed experimental protocol for its determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the solubility of this and similar compounds.

Core Principles of Solubility: An Overview

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, an aromatic amine, its solubility in various organic solvents will be dictated by a balance of its structural features: the polar amino group (-NH2) capable of hydrogen bonding, the moderately polar ether groups (-OCH2CH3), and the nonpolar aromatic ring.

Illustrative Solubility Profile of this compound

While specific experimental data is not available in the cited literature, a qualitative and estimated quantitative solubility profile can be projected based on the molecular structure of this compound and the nature of common organic solvents. The following table presents an illustrative summary of expected solubility trends.

Disclaimer: The following data is illustrative and intended for guidance. Actual solubility values must be determined experimentally.

| Solvent Class | Solvent | Expected Solubility Trend | Estimated Solubility ( g/100 mL) at 25°C |

| Polar Protic | Methanol | High | > 10 |

| Ethanol | High | > 10 | |

| Isopropanol | Moderate | 5 - 10 | |

| Polar Aprotic | Acetone | High | > 10 |

| Acetonitrile | Moderate | 5 - 10 | |

| Dimethylformamide (DMF) | Very High | > 20 | |

| Dimethyl Sulfoxide (DMSO) | Very High | > 20 | |

| Nonpolar | Toluene | Moderate | 2 - 5 |

| Hexane | Low | < 1 | |

| Diethyl Ether | Moderate | 5 - 10 |

Experimental Determination of Solubility: A Detailed Protocol

To ascertain the precise solubility of this compound, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, tared vial to remove all undissolved solids.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Weigh the vial containing the dry residue of this compound.

-

Alternatively, and for higher precision, dilute an accurately measured aliquot of the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

-

-

Instrumental Analysis (HPLC/UV-Vis):

-

Calculate the concentration from the calibration curve and account for any dilutions to determine the solubility in the desired units (e.g., mg/mL, mol/L).

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

References

A Theoretical and Computational Analysis of 3,4-Diethoxyaniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Diethoxyaniline serves as a versatile precursor in organic synthesis. Notably, it is a building block for the fungicide diethofencarb and has been identified as a precursor for the synthesis of the anticancer drug gefitinib.[1] Its molecular structure, characterized by an aniline core with two ethoxy groups, imparts specific electronic and steric properties that are crucial for its reactivity and application in synthesizing more complex molecules, such as kinase inhibitors.[3][4]

Computational chemistry provides a powerful lens for examining molecular properties at the atomic level. Techniques like Density Functional Theory (DFT) can elucidate optimized geometry, vibrational modes, and electronic characteristics, offering insights that are complementary to experimental data. Such theoretical analyses are invaluable in predicting the reactivity, stability, and potential biological interactions of a molecule, thereby accelerating the research and development lifecycle.

This whitepaper details a standard computational protocol for the theoretical investigation of this compound. It is designed to guide researchers in performing and interpreting computational analyses of this and similar molecules.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard approach for the computational analysis of this compound using DFT.

2.1. Software and Basis Set

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for this type of analysis. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy for a molecule of this size, allowing for polarization and diffuse functions.

2.2. Geometry Optimization

-

Initial Structure: The initial 3D structure of this compound is drawn using a molecular editor like GaussView or Avogadro.

-

Optimization: A full geometry optimization is performed in the gas phase without any symmetry constraints. The convergence criteria should be set to the software's default 'tight' or 'very tight' settings to ensure a true energy minimum is found.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

2.3. Calculation of Molecular Properties

-

Vibrational Spectra: The results of the frequency calculation provide the harmonic vibrational frequencies. These are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental IR and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These values are used to calculate key electronic descriptors.

-

Atomic Charges: Mulliken population analysis is performed to calculate the partial atomic charges, providing insight into the intramolecular charge distribution.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical steps involved in the computational study of this compound.

References

- 1. Pharmaceutically relevant (hetero)cyclic compounds and natural products from lignin-derived monomers: Present and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HU195081B - Combined fungicide compositions containing n-phenyl-carbamate derivatives as active components - Google Patents [patents.google.com]

- 3. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Crystal Structure Analysis of 3,4-Disubstituted Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. The introduction of substituents onto the aniline ring can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its chemical reactivity and biological activity. Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a particularly important class of aniline derivatives known for their diverse applications, including as catalysts and therapeutic agents.

The three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, provides crucial insights into the physicochemical properties of a compound. X-ray crystallography is the definitive method for determining these structures, revealing precise details about bond lengths, bond angles, and the nature of non-covalent interactions such as hydrogen bonds and π-π stacking. This information is invaluable in drug design for understanding ligand-receptor interactions and in materials science for designing materials with specific properties.

This guide focuses on the crystal structure analysis of Schiff base derivatives of 3,4-dimethoxyaniline, which serve as excellent models for their 3,4-diethoxy counterparts. The data and protocols are compiled from peer-reviewed research to provide a comprehensive resource for professionals in the field.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization of 3,4-Dimethoxyaniline Schiff Base Derivatives

The synthesis of Schiff base derivatives of 3,4-dimethoxyaniline is typically achieved through a condensation reaction between 3,4-dimethoxyaniline and a substituted benzaldehyde.

General Synthesis Procedure:

-

Reactant Dissolution: Equimolar amounts of 3,4-dimethoxyaniline and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

-

Reaction: The solution is refluxed for a period of 2-4 hours to ensure the completion of the condensation reaction.

-

Crystallization: The resulting solution is cooled to room temperature, and single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent over several days.

-

Isolation: The formed crystals are filtered, washed with a cold solvent, and dried.

The workflow for the synthesis and crystallization process is illustrated in the diagram below.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the atomic and molecular structure of the synthesized compound.

Data Collection and Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Data Reduction: The collected diffraction data is processed to yield a set of unique reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical flow of X-ray crystallography is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the crystallographic data for two Schiff base derivatives of 3,4-dimethoxyaniline. These compounds differ in the position of the nitro substituent on the benzylidene ring, which influences their crystal packing and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline and 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline

| Parameter | 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline[1] | 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline[2] |

| Chemical Formula | C₁₅H₁₄N₂O₄ | C₁₅H₁₄N₂O₄ |

| Formula Weight | 286.28 | 286.28 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.6345 (8) | 7.9536 (4) |

| b (Å) | 8.6540 (8) | 8.2258 (3) |

| c (Å) | 19.2304 (17) | 21.3418 (10) |

| α (°) | 96.629 (7) | 90 |

| β (°) | 97.338 (7) | 96.125 (4) |

| γ (°) | 102.075 (7) | 90 |

| Volume (ų) | 1378.6 (2) | 1388.31 (11) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 12051 | 11468 |

| Independent reflections | 6314 | 2880 |

| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1235 | R1 = 0.0519, wR2 = 0.1378 |

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for 3,4-Dimethoxy-N-(benzylidene)aniline Derivatives

| Bond/Angle | 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline (Molecule 1)[1] | 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline (Molecule 2)[1] | 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline[2] |

| C=N (imine) | 1.272 (2) | 1.275 (2) | 1.273 (2) |

| N-C (aniline ring) | 1.423 (2) | 1.423 (2) | 1.421 (2) |

| C-C (imine to ring) | 1.458 (2) | 1.459 (2) | 1.461 (2) |

| Dihedral Angle between Benzene Rings (°) | 10.39 (8) | 5.95 (8) | 29.52 (8) |

| C-N=C-C Torsion Angle (°) | -179.3 (1) | 179.5 (1) | 176.12 (15) |

Structural Analysis and Intermolecular Interactions

In the crystal structure of 3,4-dimethoxy-N-(3-nitrobenzylidene)aniline, there are two crystallographically independent molecules in the asymmetric unit.[1] In both molecules, the nitro and methoxy groups are nearly coplanar with the benzene rings to which they are attached.[1] The dihedral angles between the two benzene rings are 10.39 (8)° and 5.95 (8)° in the two independent molecules.[1] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π interactions.[1]

For 3,4-dimethoxy-N-(4-nitrobenzylidene)aniline, the dihedral angle between the two benzene rings is 29.52 (8)°.[2] Similar to the 3-nitro isomer, the nitro and methoxy substituents are almost coplanar with their respective benzene rings.[2] The crystal packing in this case is primarily stabilized by intermolecular C—H⋯O interactions.[2]

Relevance to Drug Development

Aniline derivatives are known to exhibit a range of biological activities, and understanding their three-dimensional structure is crucial for the rational design of new therapeutic agents. The conformation and intermolecular interactions observed in the crystal structure can provide insights into how these molecules might bind to biological targets such as enzymes or receptors.

For instance, the planarity of the molecular fragments and the potential for hydrogen bonding are key determinants of biological activity. The substituent pattern on the aniline and benzylidene rings can be systematically varied to modulate these properties and optimize the pharmacological profile. The general relationship between molecular structure and biological activity can be conceptualized as a logical pathway.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 3,4-dimethoxyaniline Schiff base derivatives, serving as a proxy for the 3,4-diethoxy analogues. The presented data highlights the influence of substituent positioning on the molecular conformation and crystal packing. The detailed experimental protocols offer a practical guide for researchers undertaking similar structural studies. A thorough understanding of the three-dimensional structure of these and related aniline derivatives is fundamental for the continued development of new molecules with tailored properties for applications in medicine and materials science. Future work should aim to synthesize and crystallographically characterize a broader range of 3,4-diethoxyaniline derivatives to draw more direct structure-property relationships for this specific subclass.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Anilines, Featuring 3,4-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a cornerstone in modern chemistry, serving as privileged structures in medicinal chemistry and versatile building blocks in materials science.[1][2] Their biological and chemical activity is profoundly influenced by the electronic properties of the aniline moiety, which can be precisely tuned through aromatic substitution.[3] This guide explores the core electronic characteristics of substituted anilines, with a particular focus on 3,4-diethoxyaniline, a compound of interest in various synthetic applications.[4] We will delve into quantitative data, experimental methodologies, and the logical relationships that govern the structure-property landscape of these vital compounds.

Core Electronic Properties of Substituted Anilines

The electronic nature of a substituent on the aniline ring dictates the electron density at the nitrogen atom and across the aromatic system. This modulation affects the molecule's basicity, nucleophilicity, oxidation potential, and spectroscopic characteristics. These effects are primarily categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a reaction's rate or equilibrium constant.[5] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[6] The ethoxy group (-OEt) is a strong electron-donating group through resonance, particularly from the para position.

| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.67 | Strongly Electron-Withdrawing |

| -Cl | 0.22 | Weakly Electron-Withdrawing (Inductive) |

| -H | 0.00 | Reference |

| -CH₃ | -0.16 | Weakly Electron-Donating |

| -OCH₃ | -0.24 | Strongly Electron-Donating (Resonance) |

| -NH₂ | -0.66 | Very Strongly Electron-Donating (Resonance) |

| (Data compiled from multiple sources) |

The basicity of the aniline nitrogen is a direct reflection of the availability of its lone pair of electrons. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid (the anilinium ion). Conversely, electron-withdrawing groups decrease electron density, reducing basicity and lowering the pKa.[7][8]

| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid |

| 4-Nitroaniline | 4-NO₂ | 1.0 |

| 4-Chloroaniline | 4-Cl | 3.98 |

| Aniline | -H | 4.60[7] |

| 4-Methylaniline (p-Toluidine) | 4-CH₃ | 5.08 |

| 4-Methoxyaniline (p-Anisidine) | 4-OCH₃ | 5.34 |

| This compound | 3,4-(OCH₂CH₃)₂ | ~5.5 (Estimated) |

| (Data compiled from various sources; the pKa for this compound is estimated based on related structures)[9] |

Anilines can be electrochemically oxidized, a process that involves the removal of electrons from the molecule. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates a more easily oxidized compound.[10] Electron-donating substituents, such as the two ethoxy groups in this compound, increase the electron density in the aromatic ring, making the molecule more susceptible to oxidation and thus lowering its oxidation potential.[9][11]

| Aniline Derivative | Substituent(s) | Peak Oxidation Potential (Ep vs. Ag/AgCl) |

| 4-Nitroaniline | 4-NO₂ | ~1.10 V |

| 4-Chloroaniline | 4-Cl | ~0.85 V |

| Aniline | -H | ~0.75 V |

| 4-Methoxyaniline | 4-OCH₃ | ~0.55 V |

| 3,4-Dimethoxyaniline | 3,4-(OCH₃)₂ | ~0.48 V |

| (Data compiled from multiple sources; values are approximate and depend on experimental conditions. Data for the dimethoxy analog is used as a proxy for the diethoxy analog)[9] |

UV-Vis Spectroscopy: The electronic transitions within the aniline molecule lead to characteristic absorption bands in the UV-Vis spectrum.[12] The primary π → π* transition for aniline is around 230 nm, with a secondary band (benzenoid B-band) near 280 nm.[12][13] Electron-donating groups cause a bathochromic (red) shift to longer wavelengths and often increase absorption intensity (a hyperchromic effect).[12]

| Compound | Substituent(s) | λmax (nm) |

| Aniline | -H | 230, 280[12][13] |

| o-Toluidine | 2-CH₃ | ~235, 285 |

| o-Anisidine | 2-OCH₃ | ~240, 290 |

| Oligoanilines | - | 291-332 (increases with chain length)[14] |

| (Data compiled from various sources)[15] |

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For this compound, the electron-donating ethoxy groups are expected to increase electron density on the aromatic ring, causing an upfield (lower ppm) shift for the aromatic protons and carbons compared to unsubstituted aniline, particularly at the ortho and para positions relative to the substituents.

| Property | Value (for this compound) |

| Molecular Weight | 181.23 g/mol [16] |

| Molecular Formula | C₁₀H₁₅NO₂[16] |

| ¹H NMR (CDCl₃, δ ppm) | ~6.7 (m, 1H), ~6.3 (m, 2H), 4.0 (q, 4H), 3.6 (br s, 2H, NH₂), 1.4 (t, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~149, ~143, ~141, ~105, ~103, ~101, ~64.5, ~15 |

| (Data estimated from similar structures and spectral databases)[16][17] |

Applications in Drug Development

The tunable electronic properties of substituted anilines make them ideal scaffolds in drug design.[1][2] They are key components in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1] The aniline moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the protein kinase active site.

Many aniline-based drugs, such as anilinoquinazolines, function as Tyrosine Kinase Inhibitors (TKIs). They compete with ATP for the binding site on kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking the downstream signaling pathways that lead to tumor cell proliferation.[1]

Experimental Methodologies

The characterization of substituted anilines involves a suite of analytical techniques to determine their structure, purity, and electronic properties.

A typical workflow for the synthesis and characterization of a novel substituted aniline is outlined below. This process ensures the identity, purity, and electronic properties of the target compound are thoroughly established.

This method is widely used for forming C-N bonds.

-

Reaction Setup: A flask is charged with an aryl halide (e.g., 1-bromo-3,4-diethoxybenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[14]

-

Solvent and Amine Source: The flask is purged with an inert gas (e.g., Argon), and a solvent (e.g., toluene) and an amine source (e.g., benzophenone imine, followed by hydrolysis) are added.[14]

-

Reaction: The mixture is heated (e.g., to 100 °C) with stirring for a specified time (e.g., 12-24 hours) until completion is confirmed by TLC or GC-MS.[14]

-

Workup: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified using flash column chromatography on silica gel to yield the pure substituted aniline.

CV is used to study the redox properties of a compound.

-

Solution Preparation: A solution of the substituted aniline (e.g., 1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[14]

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).[14]

-

Data Analysis: The resulting voltammogram is plotted (current vs. potential). The peak potential (Ep) of the anodic wave corresponds to the oxidation potential of the compound.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[18][19] For substituted anilines, electronic parameters like Hammett constants and calculated properties (e.g., dipole moment, HOMO/LUMO energies) are used as descriptors to predict activities such as enzyme inhibition or antimicrobial efficacy.[18][19]

Conclusion

The electronic properties of substituted anilines are a direct and predictable consequence of the nature and position of their substituents. Electron-donating groups, such as the dual ethoxy groups in this compound, enhance the electron density on the aromatic ring and the amino group. This leads to increased basicity (higher pKa), greater susceptibility to oxidation (lower oxidation potential), and distinct shifts in spectroscopic signals. This ability to fine-tune electronic characteristics through synthesis is precisely why substituted anilines have become indispensable tools for professionals in drug discovery and materials science, allowing for the rational design of molecules with optimized properties for specific biological or chemical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cresset-group.com [cresset-group.com]

- 4. innospk.com [innospk.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. journaleras.com [journaleras.com]

- 8. afit.edu [afit.edu]

- 9. rsc.org [rsc.org]

- 10. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. benicewiczgroup.com [benicewiczgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C10H15NO2 | CID 520936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Ethoxyaniline(621-33-0) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Properties of 3,4-Diethoxyaniline Imine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical properties of 3,4-diethoxyaniline imine derivatives (Schiff bases). While specific experimental data for this class of compounds is not yet prevalent in public literature, this document outlines the essential experimental protocols required for their synthesis and thermochemical characterization. The methodologies are based on established techniques for analogous compounds, such as 3,4-dimethoxyaniline imine derivatives. This guide serves as a foundational resource for researchers aiming to investigate these compounds, which hold potential in various fields, including drug development, due to the broad biological activities associated with Schiff bases.

Data Presentation: Thermochemical Properties

Quantitative thermochemical data for this compound imine derivatives are not currently available in published literature. Researchers are encouraged to use the experimental protocols detailed in Section 2 to generate this data. The following tables are provided as templates for the systematic recording and presentation of key thermochemical parameters.

Table 1: Physicochemical and Calorimetric Data for this compound Imine Derivatives

| Compound ID | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | ΔfusH (kJ/mol) | ΔcU° (kJ/mol) |

|---|---|---|---|---|---|

| Derivative 1 | CxHyNzOw | ||||

| Derivative 2 | CxHyNzOw | ||||

| Derivative 3 | CxHyNzOw | ||||

| User-defined |

Caption: ΔfusH: Enthalpy of Fusion, determined by DSC. ΔcU°: Standard massic energy of combustion, determined by bomb calorimetry.

Table 2: Standard Molar Enthalpies of Formation and Sublimation (p° = 0.1 MPa, T = 298.15 K)

| Compound ID | ΔsubH° (kJ/mol) | ΔfH°(cr) (kJ/mol) | ΔfH°(g) (kJ/mol) |

|---|---|---|---|

| Derivative 1 | |||

| Derivative 2 | |||

| Derivative 3 | |||

| User-defined |

Caption: ΔsubH°: Enthalpy of Sublimation, determined by TGA. ΔfH°(cr): Standard molar enthalpy of formation in the crystalline phase. ΔfH°(g): Standard molar enthalpy of formation in the gaseous phase.

Experimental Protocols

This section provides detailed methodologies for the synthesis and thermochemical analysis of this compound imine derivatives.

Synthesis of this compound Imine Derivatives

The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. The following is a general procedure that can be adapted for various derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in a minimum amount of warm absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the desired aldehyde (1 equivalent) in warm absolute ethanol.

-

Add the aldehyde solution to the aniline solution with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a condenser to the flask and reflux the mixture for 2-4 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration.

-

Wash the crystals with cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.[2]

-

Dry the purified crystals in a vacuum desiccator.

-

Characterize the final product using techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions, such as melting point and enthalpy of fusion (ΔfusH).[4]

Equipment:

-

Differential Scanning Calorimeter

-

Aluminum crucibles and lids

-

Microbalance (precision ±0.01 mg)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium) according to the manufacturer's protocol.[5]

-

Sample Preparation: Accurately weigh 3-10 mg of the synthesized imine derivative into an aluminum crucible.[6] Crimp the lid to seal the crucible. Prepare an empty, sealed crucible to serve as the reference.

-

Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[5]

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.[7]

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH).[8]

Bomb Calorimetry

Bomb calorimetry is used to determine the standard energy of combustion (ΔcU°).

Equipment:

-

Adiabatic bomb calorimeter

-

Pellet press

-

Ignition wire (e.g., nickel-chromium)

-

High-pressure oxygen cylinder

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration: Determine the heat capacity of the calorimeter (Cv) by combusting a known mass (approx. 1 g) of a standard substance like benzoic acid, which has a certified heat of combustion.[9]

-

Sample Preparation: Weigh approximately 0.5-1.0 g of the imine derivative and press it into a pellet.[10]

-

Bomb Assembly: Measure and attach a fuse wire to the electrodes in the bomb head, ensuring it is in contact with the sample pellet. Place a small, known volume of distilled water (e.g., 1 mL) in the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.[10][11]

-

Pressurization: Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.[12]

-

Calorimeter Setup: Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).[11][13]

-

Combustion: Allow the system to reach thermal equilibrium. Ignite the sample remotely and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.[12]

-

Calculation: Calculate the total heat released, making corrections for the heat of combustion of the fuse wire. Use this value and the calorimeter's heat capacity to determine the standard energy of combustion for the sample.[13]

Thermogravimetric Analysis (TGA)

TGA is employed to measure the thermal stability of the compound and to determine the enthalpy of sublimation (ΔsubH°).

Equipment:

-

Thermogravimetric Analyzer

-

Ceramic or alumina crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-15 mg) of the imine derivative into a TGA crucible.[14]

-

Instrument Setup: Place the crucible in the TGA furnace and purge with an inert gas at a controlled flow rate.

-

Dynamic TGA: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) up to a temperature where complete decomposition occurs.[15][16] This provides information on decomposition temperatures and thermal stability.

-

Isothermal TGA for Sublimation: To determine the enthalpy of sublimation, conduct a series of isothermal experiments at different temperatures below the melting point. At each temperature, measure the rate of mass loss ( dm/dt ) due to sublimation.

-

Data Analysis: The vapor pressure (p) at each temperature (T) can be related to the rate of mass loss using the Langmuir equation. The enthalpy of sublimation is then determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to the biological investigation of these compounds. Schiff bases derived from aniline derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[17][18][19]

Caption: Workflow for Synthesis and Thermochemical Analysis.

Caption: Conceptual Signaling Pathway for Bioactive Imine Derivatives.

References

- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 2. ajol.info [ajol.info]

- 3. ijstr.org [ijstr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 6. sfu.ca [sfu.ca]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. s4science.at [s4science.at]

- 9. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. youtube.com [youtube.com]

- 12. worldoftest.com [worldoftest.com]

- 13. nsuworks.nova.edu [nsuworks.nova.edu]

- 14. epfl.ch [epfl.ch]

- 15. infinitalab.com [infinitalab.com]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 19. researchgate.net [researchgate.net]

In-depth Molecular Analysis of 3,4-Diethoxyaniline Remains an Unexplored Area of Research

A comprehensive investigation into the molecular geometry and conformational analysis of 3,4-diethoxyaniline reveals a significant gap in current scientific literature. Despite a thorough search of scholarly articles, crystallographic databases, and computational chemistry studies, no specific research detailing the three-dimensional structure, conformational preferences, or associated biological pathways of this compound could be identified.

This absence of dedicated research means that key quantitative data, such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement, remain undetermined. Furthermore, information regarding the potential energy landscape and the relative stability of different conformers is not available.

While general chemical information for this compound is accessible through public databases, this is limited to basic identifiers, molecular formula (C10H15NO2), molecular weight, and some spectroscopic data (¹H NMR, ¹³C NMR, and IR).[1] However, these data do not provide the in-depth structural insights required for a comprehensive technical guide as requested. For instance, while spectroscopic techniques like FTIR and NMR are powerful tools for functional group identification and connectivity, they do not directly yield a molecule's three-dimensional geometry without further complex analysis, which appears not to have been performed for this specific molecule.

The request for detailed experimental protocols for key experiments and diagrams for signaling pathways also cannot be fulfilled due to the lack of published research in these areas for this compound. There is no indication in the current body of scientific literature of its involvement in specific biological signaling cascades.

General Principles of Conformational Analysis for Substituted Anilines

In the absence of specific data for this compound, a general understanding of its likely conformational behavior can be inferred from studies of analogous molecules, such as other substituted anilines. The conformational preferences of such molecules are typically governed by the interplay of several factors:

-

Rotation around the C-N bond: The orientation of the amino group relative to the benzene ring.

-

Rotation of the ethoxy groups: The spatial arrangement of the ethyl chains.

-

Steric hindrance: Repulsive forces between adjacent substituent groups.

-

Electronic effects: The influence of electron-donating or -withdrawing groups on bond lengths and angles.

A hypothetical workflow for the conformational analysis of this compound would involve both computational and experimental methods.

Caption: A general workflow for the conformational analysis of a molecule like this compound.

Conclusion

The creation of an in-depth technical guide on the molecular geometry and conformational analysis of this compound is not feasible at this time due to the lack of specific scientific research and quantitative data for this compound. The information presented here is based on general principles of chemical analysis and provides a framework for the type of research that would be necessary to fulfill such a request. Further experimental and computational studies are required to elucidate the specific structural and conformational properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-diethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries. The primary method described is the reduction of the nitro group of 3,4-diethoxynitrobenzene. Two effective protocols are presented: catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation method employing hydrazine hydrate with a Pd/C catalyst. These protocols offer reliable and scalable methods for the preparation of high-purity this compound.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients and complex dye structures. The presence of the ethoxy groups influences the molecule's solubility and reactivity, making it a versatile precursor. The most common and efficient route to this compound is the reduction of the corresponding nitro compound, 3,4-diethoxynitrobenzene. This transformation can be achieved through several reductive methods, with catalytic hydrogenation being a prominent and clean technique. This application note details two robust protocols for this synthesis, providing clear, step-by-step instructions to ensure reproducibility and high yields.